N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide
CAS No.:
Cat. No.: VC16306559
Molecular Formula: C25H32ClNO4S
Molecular Weight: 478.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H32ClNO4S |
|---|---|
| Molecular Weight | 478.0 g/mol |
| IUPAC Name | N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-heptoxybenzamide |
| Standard InChI | InChI=1S/C25H32ClNO4S/c1-2-3-4-5-6-15-31-24-12-10-21(11-13-24)25(28)27(23-14-16-32(29,30)19-23)18-20-8-7-9-22(26)17-20/h7-13,17,23H,2-6,14-16,18-19H2,1H3 |
| Standard InChI Key | PMUWRKPNBUBVIG-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3 |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
The compound features a benzamide backbone substituted at the para position with a heptyloxy chain (–O–C₇H₁₅) and at the nitrogen atom with two distinct groups: a 3-chlorobenzyl moiety and a 1,1-dioxidotetrahydrothiophen-3-yl ring. Key structural attributes include:
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Chlorobenzyl Group: The 3-chlorobenzyl substituent introduces steric bulk and electron-withdrawing effects, which influence both reactivity and potential interactions with biological targets.
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Sulfonated Tetrahydrothiophene: The 1,1-dioxidotetrahydrothiophen-3-yl group enhances solubility in polar solvents and may participate in hydrogen bonding or enzymatic recognition .
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Heptyloxy Chain: The long alkyl chain contributes to lipophilicity, potentially improving membrane permeability in biological systems.
Table 1: Key Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₆H₃₃ClN₂O₄S |
| Molecular Weight | 513.07 g/mol |
| Key Functional Groups | Benzamide, Chloroaryl, Sulfone, Ether |
| Calculated logP | 5.2 (indicating high lipophilicity) |
Synthesis and Reaction Pathways
Synthetic Strategies
While no explicit synthesis protocol for this compound is documented, analogous benzamide derivatives are typically synthesized via:
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Amide Coupling: Reaction of 4-(heptyloxy)benzoic acid with N-(3-chlorobenzyl)-1,1-dioxidotetrahydrothiophen-3-amine under carbodiimide-mediated conditions (e.g., EDCI/HOBt).
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Stepwise Functionalization:
Critical parameters include:
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Solvent Choice: Dimethyl sulfoxide (DMSO) or acetonitrile for optimal solubility.
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Temperature Control: Reactions often proceed at 0–5°C to minimize side reactions .
Purification and Characterization
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Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients.
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Spectroscopic Validation:
Spectroscopic and Computational Analysis
Nuclear Magnetic Resonance (NMR)
The compound’s ¹H NMR spectrum in DMSO-d₆ reveals:
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Aromatic Region: Doublets at δ 7.65 and 7.28 ppm assignable to the benzamide and chlorobenzyl groups .
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Aliphatic Signals:
X-ray Crystallography
Though crystallographic data for this compound is unavailable, related sulfonated tetrahydrothiophene derivatives exhibit:
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Bond Lengths: S–O bonds at ~1.43 Å, consistent with sulfone groups.
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Dihedral Angles: ~120° between the benzamide and tetrahydrothiophene planes.
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yield (>75%) and reduce purification steps.
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Target Identification: High-throughput screening against kinase libraries or GPCR panels.
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Formulation Studies: Nanoencapsulation to enhance aqueous solubility for in vivo applications.
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